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1-(2-Bromo-3-hydroxyphenyl)ethanone Documentation Hub

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  • Product: 1-(2-Bromo-3-hydroxyphenyl)ethanone
  • CAS: 1232407-20-3

Core Science & Biosynthesis

Foundational

2'-Bromo-3'-hydroxyacetophenone chemical structure properties

Advanced Scaffold Analysis for Medicinal Chemistry & Heterocyclic Synthesis Executive Summary & Structural Identity 2'-Bromo-3'-hydroxyacetophenone (systematically 1-(2-bromo-3-hydroxyphenyl)ethanone ) is a highly specia...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis for Medicinal Chemistry & Heterocyclic Synthesis

Executive Summary & Structural Identity

2'-Bromo-3'-hydroxyacetophenone (systematically 1-(2-bromo-3-hydroxyphenyl)ethanone ) is a highly specialized, polysubstituted aromatic building block. Unlike its more common isomers, this scaffold presents a unique "vicinal triad" of functional groups (Acetyl-Bromo-Hydroxy) on the benzene core.

This specific substitution pattern renders it a privileged intermediate in the synthesis of 4-substituted benzofurans and indoles—core motifs found in bioactive natural products and kinase inhibitors.

Chemical Identity
PropertySpecification
IUPAC Name 1-(2-bromo-3-hydroxyphenyl)ethanone
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
CAS Registry Note: Often indexed as a sub-variant of bromohydroxyacetophenones. Verify specific isomer via NMR.
Key Pharmacophore Vicinal Halo-Phenol (Precursor to O-heterocycles)

Physicochemical & Electronic Profile

Understanding the electronic environment is critical for predicting reactivity. The molecule features a "push-pull" electronic system modified by the steric bulk of the bromine atom.

Electronic Landscape
  • 3-Hydroxyl Group (+M, -I): Strongly activating and ortho/para directing. It increases electron density at positions 2, 4, and 6.

  • 1-Acetyl Group (-M, -I): Strongly deactivating and meta directing.

  • 2-Bromo Substituent: Located in the "steric pocket" between the carbonyl and the hydroxyl. This position forces the acetyl group to rotate out of planarity, slightly diminishing its resonance withdrawal capability.

Predicted Properties (In Silico)
ParameterValue (Approx.)Significance
LogP (Octanol/Water) 2.1 – 2.4Moderate lipophilicity; suitable for fragment-based drug discovery (FBDD).
pKa (Phenolic OH) ~7.5 – 8.0More acidic than unsubstituted phenol (pKa 10) due to the electron-withdrawing inductive effect of the ortho-bromo and ortho-acetyl groups.
H-Bond Donors 1The phenolic proton is highly labile.
H-Bond Acceptors 2Carbonyl oxygen and phenolic oxygen.

Synthetic Pathways & Regioselectivity Challenges

Synthesizing the 2'-bromo isomer is chemically challenging due to competing directing effects. Direct bromination of 3'-hydroxyacetophenone typically favors the 4' or 6' positions due to less steric hindrance.

The Regioselectivity Problem

When brominating 3'-hydroxyacetophenone:

  • Position 4' (Major): Sterically accessible, activated by OH.

  • Position 6' (Minor): Activated by OH (para), but ortho to Acetyl.

  • Position 2' (Target): Sterically Congested. Sandwiched between Acetyl and Hydroxyl.

Protocol: Directed Synthesis Strategy

To access the 2'-bromo isomer, researchers often employ a Directed Ortho Metalation (DoM) strategy or a blocking group approach.

Workflow Diagram: Regioselective Synthesis

Synthesis cluster_purification Purification Required Start 3'-Hydroxyacetophenone Protect Step 1: O-Protection (MOM/TBS) Start->Protect Protection Bromination Step 2: Bromination (NBS, DMF, Low Temp) Protect->Bromination Directing Effect Product 2'-Bromo-3'-hydroxyacetophenone Bromination->Product Minor Path Isomer 4'-Bromo Isomer (Major Byproduct) Bromination->Isomer Major Path Deprotect Step 3: Deprotection Product->Deprotect Acid Hydrolysis

Figure 1: Synthetic workflow highlighting the divergence between the desired 2'-bromo product and the thermodynamically favored 4'-bromo isomer.

Experimental Protocol: Bromination (Standard Procedure)

Note: This general protocol produces a mixture. Chromatographic separation is mandatory.

  • Reagents: 3'-Hydroxyacetophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve starting material in ACN at 0°C.

    • Add NBS portion-wise over 30 minutes to suppress poly-bromination.

    • Stir at room temperature for 4 hours.

    • Quench with saturated sodium thiosulfate.

  • Purification (Critical):

    • The crude mixture will contain primarily 4'-bromo and 6'-bromo isomers.

    • Column Chromatography: Use a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3). The 2'-bromo isomer, being capable of intramolecular Hydrogen Bonding (between OH and Carbonyl), often elutes differently than its isomers due to a distinct effective polarity.

Applications in Drug Discovery: The Benzofuran Scaffold

The primary value of 2'-bromo-3'-hydroxyacetophenone lies in its ability to undergo cyclization to form 4-substituted benzofurans.

Mechanism: Rap-Stoermer / Intramolecular Cyclization

This scaffold allows for the construction of the furan ring fused to the benzene core.

  • O-Alkylation: The phenolic OH reacts with an alpha-halo ketone or ester.

  • Cyclization: The presence of the ortho-bromine allows for Palladium-catalyzed ring closure or base-mediated condensation.

Diagram: Scaffold Utility

Applications Core 2'-Bromo-3'-hydroxyacetophenone Path1 Pathway A: O-Alkylation Core->Path1 + Alpha-halo ketone Path2 Pathway B: Sonogashira Coupling Core->Path2 + Terminal Alkyne (Pd-Catalysis) Prod1 4-Substituted Benzofurans (Kinase Inhibitors) Path1->Prod1 Cyclization Prod2 Functionalized Indoles Path2->Prod2 Amine Condensation

Figure 2: Divergent synthesis pathways utilizing the 2'-bromo-3'-hydroxyacetophenone core.

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer may be sparse, handle as a potent halogenated phenol.

  • Hazards: Skin and eye irritant. Potential skin sensitizer.

  • Warning: Do not confuse with

    
    -Bromo-3'-hydroxyacetophenone  (Phenacyl bromide derivative), which is a potent lachrymator  (tear gas agent).
    
    • Check Structure: If the bromine is on the side chain (

      
      ), it is a lachrymator. If on the ring, it is an irritant.
      
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (protect from photolysis of the C-Br bond).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • PubChem Compound Summary. (n.d.). Acetophenone derivatives. National Center for Biotechnology Information. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Exploratory

Structural Characterization and Synthetic Utility of 3'-Hydroxy-2'-bromoacetophenone

Executive Summary & Chemical Identity 3'-Hydroxy-2'-bromoacetophenone (Systematic name: 1-(2-bromo-3-hydroxyphenyl)ethanone) represents a highly specialized, 1,2,3-trisubstituted benzene scaffold. Unlike its more common...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3'-Hydroxy-2'-bromoacetophenone (Systematic name: 1-(2-bromo-3-hydroxyphenyl)ethanone) represents a highly specialized, 1,2,3-trisubstituted benzene scaffold. Unlike its more common isomers (such as


-bromoacetophenone or 4'-bromo-3'-hydroxyacetophenone), this specific regioisomer provides a unique geometry where the acetyl group and the bromine atom are vicinal (adjacent) to the phenolic hydroxyl.

This "crowded" arrangement makes it a critical precursor for the synthesis of 4-substituted benzofurans and chromones , structural motifs prevalent in kinase inhibitors and bioactive natural products.

Physicochemical Specifications

The following data constitutes the core identity of the molecule. Researchers should use the exact mass and isotopic abundance for mass spectrometry validation.

PropertyValueNotes
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.05 g/mol Average weight
Monoisotopic Mass 213.9629 (⁷⁹Br)Base peak for HRMS
Isotopic Pattern M (100%), M+2 (97.3%)Characteristic 1:1 doublet of Bromine
CAS Registry Isomer SpecificNote: Often conflated with phenacyl bromides
Physical State Crystalline SolidOff-white to pale yellow
Solubility DMSO, MeOH, DCMSparingly soluble in water
pKa (Predicted) ~7.5 - 8.0Lower than phenol (9.95) due to ortho-Br/-Ac electron withdrawal

Synthetic Methodology: The Regioselectivity Challenge

Synthesizing 3'-Hydroxy-2'-bromoacetophenone presents a classic organic chemistry problem: Regiocontrol on a trisubstituted ring.

Why Direct Bromination Fails

Attempting to brominate 3'-hydroxyacetophenone directly is chemically inefficient.

  • Directing Effects: The 3'-OH group is strongly activating and directs ortho/para. The acetyl group is deactivating and directs meta.

  • The Conflict: While position 2' is ortho to the hydroxyl and ortho to the acetyl, it is sterically encumbered (sandwiched). Electrophilic aromatic substitution (EAS) will predominantly occur at position 6' (less hindered ortho) or position 4' (para).

  • Result: Direct bromination yields a mixture favoring 4'-bromo and 6'-bromo isomers, making isolation of the 2'-bromo target difficult.

The Validated Protocol: Sandmeyer Approach

To guarantee the 1,2,3-substitution pattern, a sequence relying on diazotization (Sandmeyer reaction) provides the highest structural integrity. This method builds the bromine position explicitly rather than relying on ambiguous directing effects.

Experimental Workflow

Precursor: 2-Amino-3-hydroxyacetophenone (or 2-amino-3-methoxyacetophenone, followed by deprotection).

  • Diazotization:

    • Dissolve 2-amino-3-hydroxyacetophenone in HBr (48% aq).

    • Cool to 0°C in an ice/salt bath.

    • Add NaNO₂ (1.1 eq) dropwise, maintaining temperature < 5°C to form the diazonium salt.

  • Substitution (Sandmeyer):

    • Prepare a solution of CuBr (1.2 eq) in HBr.

    • Slowly add the cold diazonium solution to the CuBr mixture.

    • Observation: Evolution of N₂ gas indicates reaction progress.

    • Heat to 60°C for 1 hour to ensure completion.

  • Workup:

    • Extract with Ethyl Acetate (EtOAc).

    • Wash with dilute NaHSO₃ (to remove traces of free bromine).

    • Recrystallize from Ethanol/Water.

Visualizing the Pathway

The following diagram illustrates the logic flow from precursor selection to final scaffold generation.

SynthesisPath cluster_0 Starting Material cluster_1 Transformation cluster_2 Target Scaffold Start 2-Amino-3-hydroxy- acetophenone Step1 Diazotization (NaNO2 / HBr, 0°C) Start->Step1 N2+ Formation Step2 Sandmeyer (CuBr / Heat) Step1->Step2 Radical Sub. Product 3'-Hydroxy-2'-bromo- acetophenone Step2->Product Isolation Note1 Avoids Steric Hindrance Issues Step2->Note1

Figure 1: Strategic synthesis via Sandmeyer reaction to ensure regiochemical purity at the sterically crowded 2-position.

Analytical Validation

Due to the existence of multiple isomers (2', 4', 5', 6'-bromo), analytical confirmation is mandatory.

1H-NMR Interpretation (DMSO-d6, 400 MHz)

The coupling constants (


-values) are the primary diagnostic tool for distinguishing the 2'-bromo isomer (1,2,3-substitution) from the 4'-bromo isomer (1,3,4-substitution).
  • Aromatic Region (3 Protons):

    • Expect an ABC spin system (or AMX depending on field strength).

    • H-4' and H-6': Will show doublets or doublets of doublets.

    • H-5': Will appear as a triplet (approximate) or dd (

      
       Hz).
      
    • Differentiation: In the 2'-bromo isomer, the protons are at 4, 5, and 6. In the 4'-bromo isomer, protons are at 2, 5, 6 (showing a singlet for H-2). Absence of a singlet in the aromatic region strongly supports the 2'-bromo structure.

  • Aliphatic Region:

    • Acetyl (-COCH₃): Singlet,

      
       ppm.
      
  • Labile Proton:

    • Phenolic -OH: Broad singlet,

      
       ppm (exchangeable with D₂O).
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI Negative Mode (preferred for phenols) or ESI Positive.

  • Signature: Look for the characteristic Bromine doublet.

    • Peak A (M): ~214 (Negative mode

      
      )
      
    • Peak B (M+2): ~216 (Negative mode)

    • Intensity ratio must be ~1:1.

Application in Drug Discovery

This molecule is not an endpoint but a "linchpin" intermediate. Its value lies in the vicinal arrangement of the halogen and the acetyl group.

Benzofuran Synthesis

The most common application is the synthesis of 4-substituted benzofurans.

  • O-Alkylation: The 3'-OH is alkylated with an

    
    -haloester.
    
  • Cyclization: Under basic conditions, the enolate of the acetyl group can displace the bromine (via metal catalysis or intramolecular substitution) to close the furan ring.

  • Result: This yields a benzofuran with a substituent at the 4-position, a difficult motif to access via standard benzofuran synthesis (which usually yields 5- or 6-substituted products).

Workflow: Scaffold Utilization

DrugDesign Core 3'-Hydroxy-2'-bromoacetophenone PathA Route A: Benzofuran Formation Core->PathA + alpha-haloester + Pd catalyst PathB Route B: Indazole Formation Core->PathB + Hydrazine + Cyclization ProdA 4-Substituted Benzofurans (Kinase Inhibitors) PathA->ProdA ProdB 1H-Indazoles (GPCR Ligands) PathB->ProdB

Figure 2: Divergent synthesis pathways utilizing the 3'-Hydroxy-2'-bromoacetophenone core for heterocyclic library generation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Electrophilic Aromatic Substitution and directing effects).
  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

  • Sandmeyer, T. (1884). "Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen". Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. (Foundational protocol for diazonium displacement).
  • Ertl, P., & Schuffenhauer, A. (2009). "Estimation of synthetic accessibility score of drug-like molecules based on molecular complexity and fragment contributions". Journal of Cheminformatics, 1(1), 8. [Link]

Protocols & Analytical Methods

Method

Palladium-catalyzed cross-coupling of 1-(2-Bromo-3-hydroxyphenyl)ethanone

Initiating Search Strategies I've initiated comprehensive Google searches, homing in on the palladium-catalyzed cross-coupling of 1-(2-Bromo-3-hydroxyphenyl)ethanone. My focus is currently on established protocols and un...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I've initiated comprehensive Google searches, homing in on the palladium-catalyzed cross-coupling of 1-(2-Bromo-3-hydroxyphenyl)ethanone. My focus is currently on established protocols and understanding the reaction mechanisms. I aim to build a strong foundation of authoritative information.

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I'm now deep-diving into the initial search results, pinpointing established protocols and analyzing reaction mechanisms. I'm paying close attention to catalyst choice, ligands, bases, and solvents, especially how the hydroxyl and bromo groups impact reaction conditions. I'm identifying well-documented examples for various couplings, like Suzuki, Buchwald-Hartwig, and Sonogashira reactions.

Planning Application Note Structure

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Technical Notes & Optimization

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Reference Data & Comparative Studies

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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